molecular formula C14H15NO2 B12961988 (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

Katalognummer: B12961988
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: KJCNFUSUQWTOIN-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a naphthalene ring attached to the amino acid backbone, which imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as naphthalene and amino acid derivatives.

    Naphthylation: The naphthalene ring is introduced to the amino acid backbone through a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired ®-enantiomer. This can be achieved through methods such as chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include naphthyl ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring enhances its binding affinity to hydrophobic pockets in proteins, while the amino acid backbone facilitates specific interactions with active sites. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-3-(naphthalen-1-yl)propanoic acid: Another naphthalene-substituted amino acid with similar structural features.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: A derivative with a tert-butoxycarbonyl protecting group.

Uniqueness

®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the specific position of the naphthalene ring and the chiral center, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

(2R)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1

InChI-Schlüssel

KJCNFUSUQWTOIN-GFCCVEGCSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](CN)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.